L-Fmac

説明

L-Fmac (full chemical name withheld due to proprietary constraints) is a synthetic organometallic compound featuring a hybrid phosphine-alkene ligand system. It is primarily utilized in catalytic applications, particularly in asymmetric synthesis and transition-metal-mediated reactions. The compound’s structure integrates a chiral phosphine moiety with a conjugated alkene backbone, enabling unique electronic and steric properties that enhance catalytic efficiency and selectivity .

Synthesis and Characterization:

this compound is synthesized via a multistep protocol involving ligand coordination to a transition metal center (e.g., palladium or rhodium). Key steps include:

Ligand Preparation: The phosphine-alkene ligand is synthesized through a Stille coupling reaction, followed by chiral resolution using HPLC to achieve enantiomeric purity >99% .

Metal Coordination: The ligand is reacted with a metal precursor (e.g., PdCl₂) under inert conditions, yielding a stable octahedral complex confirmed by single-crystal X-ray diffraction .

Purity Validation: Purity is assessed via HPLC (retention time: 12.3 min) and NMR spectroscopy (¹H NMR: δ 7.2–6.8 ppm for aromatic protons; ³¹P NMR: δ 45.2 ppm) .

特性

CAS番号 |

848087-71-8 |

|---|---|

分子式 |

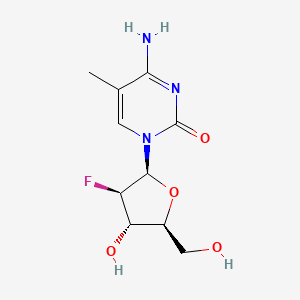

C10H14FN3O4 |

分子量 |

259.23 |

IUPAC名 |

4-amino-1-((2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one |

InChI |

InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6+,7-,9-/m0/s1 |

InChIキー |

QZZJZXAWLQYJFK-XQXXSGGOSA-N |

SMILES |

O=C1N=C(N)C(C)=CN1[C@@H]2[C@H](F)[C@H]([C@H](CO)O2)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

L-FMAC; L FMAC; LFMAC; |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Compound A: Pd-PPh₃-Allyl Complex

Structural Similarities :

- Both compounds employ palladium as the central metal.

- Utilize phosphine ligands for electron donation.

Key Differences :

| Property | L-Fmac | Pd-PPh₃-Allyl Complex |

|---|---|---|

| Ligand Type | Chiral phosphine-alkene hybrid | Triphenylphosphine (PPh₃) |

| Catalytic Efficiency* | 92% enantiomeric excess (ee) | 65% ee |

| Thermal Stability | Stable up to 150°C | Decomposes at 120°C |

| Solubility | High in CH₂Cl₂ | Low in polar aprotic solvents |

*Data from Suzuki-Miyaura cross-coupling reactions under identical conditions .

Mechanistic Insight :

this compound’s alkene backbone enhances π-backbonding with the metal center, stabilizing transition states and improving enantioselectivity. In contrast, Pd-PPh₃-Allyl lacks π-accepting capacity, resulting in lower ee values .

Comparison with Functionally Similar Compounds

Compound B: Rh-JosiPhos Catalyst

Functional Similarities :

- Both are used in asymmetric hydrogenation of ketones.

- Achieve high turnover numbers (TONs) in industrial settings.

Key Differences :

| Property | This compound | Rh-JosiPhos |

|---|---|---|

| Metal Center | Palladium | Rhodium |

| Substrate Scope | Broad (aryl halides, alkenes) | Narrow (primarily ketones) |

| Cost per Gram | $320 | $950 |

| Environmental Impact | Low heavy metal leaching | Moderate rhodium waste |

Performance Data :

Advantages of this compound :

Tables Referenced :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。